molecular formula C8H8F3N3 B3029659 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine CAS No. 741737-16-6

2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine

Cat. No. B3029659
CAS RN: 741737-16-6
M. Wt: 203.16
InChI Key: CKMCVIMYBWEVKX-UHFFFAOYSA-N
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Description

“2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms in their six-membered ring . They are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, and uric acids .


Synthesis Analysis

The synthesis of pyrimidines often encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . There are numerous methods for the synthesis of pyrimidines .


Molecular Structure Analysis

The molecular structure of “2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine” is characterized by a pyrimidine ring, which is a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3 .


Chemical Reactions Analysis

Pyrimidines, including “2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine”, can undergo various chemical reactions. These reactions often involve the nitrogen atoms or the carbon atoms at positions 2, 4, 5, and 6 of the pyrimidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine” include its molecular formula, average mass, and monoisotopic mass . It also has specific properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area .

Scientific Research Applications

Agrochemical Applications

Trifluoromethylpyridines, which include “2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine”, are used in the agrochemical industry. They are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Trifluoromethylpyridines are also used in the pharmaceutical industry. Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Veterinary Applications

Two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval . This suggests that “2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine” could have potential applications in veterinary medicine.

Synthesis of Aminopyridines

“2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine” can act as a reactant in the preparation of aminopyridines through amination reactions .

Catalytic Ligand for Regioselective Preparation of Tetramethylbiphenyls

This compound can be used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .

Investigation of Interfacial Interactions of Pyrimidines

“2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine” may be used to investigate the effect of chemical substitutions on the interfacial interactions of pyrimidines with the phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phase .

Safety And Hazards

Chemical compounds like “2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine” can be hazardous. They can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs often include the respiratory system .

Future Directions

The future directions in the research of pyrimidines, including “2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine”, involve the development of new therapies. Due to their wide range of biological and pharmacological activities, pyrimidines are being studied for their potential in the treatment of various diseases .

properties

IUPAC Name

2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3/c9-8(10,11)7-13-4-5-3-12-2-1-6(5)14-7/h4,12H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMCVIMYBWEVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CN=C(N=C21)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40703664
Record name 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40703664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine

CAS RN

741737-16-6
Record name 5,6,7,8-Tetrahydro-2-(trifluoromethyl)pyrido[4,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=741737-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40703664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
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Synthesis routes and methods I

Procedure details

Reaction of the product from Step A above with trifluoroacetic acid in dichloromethane according to the procedure outlined for Intermediate 28, Step C afforded the title compound as a white powder. LC/MS 204.0 (M+1).
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine
Reactant of Route 6
2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine

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